molecular formula C21H14ClF3N4O2S B4022594 6-{3-chloro-4-[(2-methylbenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-{3-chloro-4-[(2-methylbenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B4022594
M. Wt: 478.9 g/mol
InChI Key: PKFKLKDSEGENLX-PRMFFDCZSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the queried molecule involves cyclocondensation reactions, which are crucial for constructing the heterocyclic backbone. For instance, Brukštus et al. (2000) detailed the synthesis of benzo[4,5]imidazo[2,1-b]-pyrimido[5,4-f][1,3,4]thiadiazepines, a process that may share similarities with the synthesis of the queried compound by involving cyclocondensation of specific precursors (Brukštus, Melamedaite, & Tumkevičius, 2000).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods and, in some cases, X-ray crystallography. Elokhina et al. (1996) synthesized 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones and confirmed their structure via X-ray structural analysis, highlighting the importance of structural analysis in understanding the compound's framework (Elokhina et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often highlight their reactivity and potential applications. The synthesis and reactivity of thiadiazolo and pyrimidinone derivatives, as investigated by various researchers, demonstrate the diverse chemical behavior these compounds exhibit, including their interactions with different reagents and conditions to form new derivatives with varied biological activities (Gomha, 2009).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are pivotal for their characterization and application. While specific details for the queried compound might not be directly available, studies on related molecules provide insights into the physical aspects that can influence their handling and formulation (Janardhan et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for further functionalization, are crucial for the development and application of these compounds. Research on similar molecules reveals the importance of understanding these chemical properties to harness their full potential in various fields (Kukaniev et al., 1999).

properties

IUPAC Name

(6Z)-6-[[3-chloro-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N4O2S/c1-11-4-2-3-5-13(11)10-31-16-7-6-12(9-15(16)22)8-14-17(26)29-20(27-18(14)30)32-19(28-29)21(23,24)25/h2-9,26H,10H2,1H3/b14-8-,26-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFKLKDSEGENLX-PRMFFDCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6Z)-6-[[3-chloro-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{3-chloro-4-[(2-methylbenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
6-{3-chloro-4-[(2-methylbenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
6-{3-chloro-4-[(2-methylbenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
6-{3-chloro-4-[(2-methylbenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
6-{3-chloro-4-[(2-methylbenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 6
Reactant of Route 6
6-{3-chloro-4-[(2-methylbenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

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